![molecular formula C16H21N3O B12560590 Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- CAS No. 191219-86-0](/img/structure/B12560590.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. The use of solvents like DMF and catalysts such as iodine (I2) has been shown to be effective. Microwave irradiation is also employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing broad-spectrum antibacterial and antifungal properties . Other applications include its use as a CNS depressant, anticonvulsant, and antipyretic agent .
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and extracellular regulated protein kinases, which are involved in cancer cell proliferation . The compound also targets dihydrofolate reductase and cyclin-dependent kinases, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 2-thioxodihydropyrido[2,3-d]pyrimidine and 7-deazaadenine derivatives . These compounds share structural similarities with pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- apart is its unique combination of substituents, which enhances its biological activity and selectivity. The presence of the cyclohexyl, ethyl, and methyl groups contributes to its distinct pharmacokinetic properties and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
191219-86-0 |
|---|---|
Molekularformel |
C16H21N3O |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
4-cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-3-19-15-13(10-9-11(2)17-15)14(18-16(19)20)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
AFORUUDXYIKHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=N2)C)C(=NC1=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


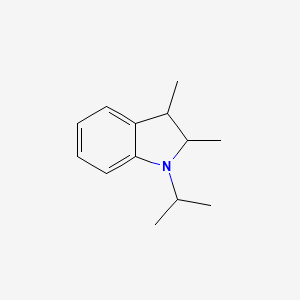
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
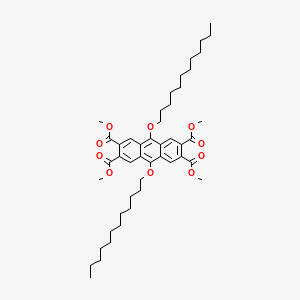

![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
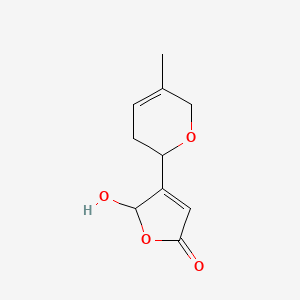
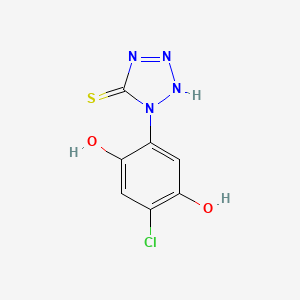
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
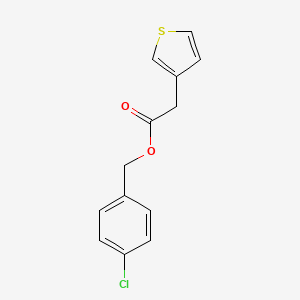
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)


![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
